1,3-dimethyl-4-piperidinol physical and chemical properties
1,3-dimethyl-4-piperidinol physical and chemical properties
Structural Dynamics, Synthesis Methodologies, and Pharmaceutical Applications
Executive Summary
1,3-Dimethyl-4-piperidinol is a highly versatile heterocyclic compound that serves as a critical building block in advanced medicinal chemistry. Characterized by its piperidine ring substituted with a nitrogen-bound methyl group, a carbon-bound methyl group at the C3 position, and a hydroxyl group at the C4 position, this molecule exhibits complex stereochemical behavior. This whitepaper provides an in-depth analysis of its physical properties, mechanistic synthesis pathways, and its foundational role in the development of peripherally acting μ-opioid receptor antagonists (PAMORAs) and antimuscarinic agents.
Chemical Identity and Physical Properties
The physical and chemical behavior of 1,3-dimethyl-4-piperidinol is heavily dictated by its capacity for hydrogen bonding and its conformational flexibility. The molecule exists as a mixture of diastereomers (cis and trans), which significantly impacts its melting point, solubility, and receptor binding affinity.
Table 1: Quantitative Physical and Chemical Data
| Property | Value / Description |
| Chemical Name | 1,3-Dimethyl-4-piperidinol |
| CAS Registry Number | 3518-80-7 |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless viscous liquid to low-melting solid |
| Boiling Point | ~85–90 °C (at 10 mmHg) |
| Density | ~0.95 g/cm³ |
| Hydrogen Bond Donors | 1 (-OH group) |
| Hydrogen Bond Acceptors | 2 (N atom, O atom) |
Data supported by [1].
Stereochemistry and Conformational Causality
The piperidine ring predominantly adopts a chair conformation. The spatial arrangement of the C3-methyl and C4-hydroxyl groups creates distinct stereoisomers.
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Thermodynamic Control: The trans-isomer, where both the C3-methyl and C4-hydroxyl groups occupy equatorial positions, is thermodynamically favored. This configuration minimizes 1,3-diaxial steric strain.
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Kinetic Control: The cis-isomer forces one of the substituents into an axial position, increasing steric hindrance but often proving necessary for specific spatial orientations in receptor binding pockets.
The causality behind selecting a specific isomer is rooted in pharmacology: the spatial distance between the basic nitrogen and the oxygen atom dictates the molecule's ability to antagonize acetylcholine at muscarinic receptors or bind to opioid receptors[2].
Synthesis Methodologies and Mechanistic Pathways
The reduction of 1,3-dimethyl-4-piperidone to 1,3-dimethyl-4-piperidinol can be steered toward specific diastereomers based on the choice of reducing agent.
4.1. Dissolving Metal Reduction (Thermodynamic Pathway)
To obtain the trans-isomer (equatorial alcohol), a modified House mechanism using lithium in liquid ammonia is employed. This aprotic radical anion mechanism allows the intermediate to equilibrate to its lowest energy state before protonation[3].
Caption: Workflow for the stereoselective synthesis of 1,3-dimethyl-4-piperidinol isomers.
4.2. Self-Validating Experimental Protocol: Synthesis of trans-1,3-Dimethyl-4-piperidinol
This protocol utilizes a self-indicating reaction system to ensure high yield and stereochemical purity, adapted from established radical anion mechanisms[3].
Step-by-Step Methodology:
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Preparation: In a flame-dried flask under inert atmosphere, condense 250 mL of liquid ammonia at -78 °C.
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Substrate Addition: Dissolve 6.73 g (0.053 mol) of 1,3-dimethyl-4-piperidone in 15.5 mL of absolute ethanol and add to the ammonia.
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Electron Solvation (Causality Step): Gradually add 1.9 g (5 equivalents) of lithium metal in small pieces over 30 minutes. Causality: The slow addition prevents localized thermal spikes that could lead to unwanted side reactions, while the lithium donates electrons to form a deep blue solution of solvated electrons.
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In-Process Validation: Monitor the reaction color. The reaction is self-validating; the deep blue color must persist during addition, indicating an active radical anion intermediate. The complete disappearance of the blue color after an additional 30 minutes confirms the total consumption of the solvated electrons and substrate saturation.
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Quenching: Evaporate the ammonia carefully. Quench the residue with ice-water and acidify with hydrochloric acid to protonate the intermediate.
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Extraction: Extract the aqueous layer with four portions of diethyl ether. Dry the combined organic layers over anhydrous Na2SO4.
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Post-Process Validation (NMR): Evaporate the solvent. Validate the stereochemistry via 1H-NMR. The C4 axial proton of the trans-isomer will present as a broad multiplet with a large coupling constant ( J≈10 Hz) due to trans-diaxial coupling with adjacent protons, confirming the equatorial position of the hydroxyl group.
Pharmaceutical Applications and Receptor Interactions
1,3-Dimethyl-4-piperidinol is not merely a structural curiosity; it is a vital intermediate in the synthesis of complex therapeutics.
5.1. Precursor to PAMORAs (e.g., Alvimopan)
The compound serves as the starting material for a 12-step synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist used to treat postoperative ileus[4].
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Causality in Drug Design: The specific substitution pattern on the piperidine ring (derived from 1,3-dimethyl-4-piperidinol) is critical. The zwitterionic nature and high molecular weight of the final derivative restrict its ability to cross the blood-brain barrier (BBB). Furthermore, the specific stereochemistry ensures it acts as a competitive antagonist at the μ-opioid receptors in the gastrointestinal tract without compromising central analgesia[4].
Caption: Pharmacological pathway of piperidinol-derived peripheral μ-opioid antagonists.
5.2. Antimuscarinic and Analgesic Esters
Diastereoisomeric esters of 1,3-dimethyl-4-piperidinol (such as diphenylacetates and benzilates) have been extensively studied for their antimuscarinic properties[2]. Research demonstrates that isomers with a smaller +N⋯OCOR spatial separation (where the acyloxy function is axial in the preferred piperidine chair conformation) exhibit significantly higher potency in antagonizing acetylcholine-induced contractions[2].
Conclusion
The utility of 1,3-dimethyl-4-piperidinol lies in its rigid yet tunable stereochemical framework. By mastering the thermodynamic and kinetic controls during its synthesis—specifically via self-validating dissolving metal reductions—chemists can reliably produce specific diastereomers. These isomers are indispensable in the rational design of targeted therapeutics, ensuring high peripheral receptor affinity while mitigating central nervous system side effects.
References
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Title: 1,3-Dimethyl-4-piperidinol — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Stereochemical studies of antimuscarinic agents. Diastereoisomeric esters of 3-tropanol, 1,3-dimethyl-4-piperidinol, and related compounds Source: ResearchGate URL: [Link]
